Regioisomeric Distinction: Quantifying the Structural Divergence from N-(5-Methylisoxazol-3-yl)benzo[d]thiazole-6-carboxamide
The most critical and quantifiable differentiation for procurement is the regioisomeric purity of this compound relative to its reversed-amide isomer, N-(5-methylisoxazol-3-yl)benzo[d]thiazole-6-carboxamide. Though sharing an identical molecular formula (C12H9N3O2S) and mass (MW 259.29), the target compound's connectivity (benzothiazole 6-yl to isoxazole 3-carboxamide) results in a distinct chemical structure. . This positional isomerism leads to divergent computed molecular properties, such as the topological polar surface area (TPSA) of 96.3 Ų for the target compound, which differ from the isoxazole-3-yl linked isomer and directly impact membrane permeability prediction models and target binding. .
| Evidence Dimension | Chemical Structure (Connectivity/Regioisomerism) |
|---|---|
| Target Compound Data | Connectivity: Benzothiazol-6-yl to 5-methylisoxazole-3-carboxamide. TPSA: 96.3 Ų. |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)benzo[d]thiazole-6-carboxamide (Connectivity: Isoxazol-3-yl to benzothiazole-6-carboxamide). |
| Quantified Difference | Qualitative structural isomerism (different IUPAC name, InChI Key: ZBGJYCYYYFEMOW-UHFFFAOYSA-N for target) leading to distinct chemical and biological topology despite identical mass. TPSA difference is measurable. |
| Conditions | Chemical structure analysis via IUPAC nomenclature and computed molecular property comparison. |
Why This Matters
For any SAR campaign or biological assay, the specific linkage isomer must be sourced to ensure the correct spatial presentation of pharmacophoric elements, making generic selection of the wrong isomer a critical experimental failure point.
